molecular formula C17H20N2O5S B2930849 4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097860-63-2

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2930849
CAS No.: 2097860-63-2
M. Wt: 364.42
InChI Key: BJTSOHOLPCIOFU-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

Sulfonamide compounds, including those similar to the chemical , have been studied for their anticonvulsant properties. For example, Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which showed significant protection against picrotoxin-induced convulsions in their experimental setup (Farag et al., 2012).

Antibacterial Activity

Research by Oliveira et al. (2016) on sulfonamides derived from carvacrol, including compounds structurally similar to the one , revealed significant antibacterial activity against resistant Staphylococcus aureus strains. This study highlights the potential of such compounds in combating bacterial resistance (Oliveira et al., 2016).

Interaction with Hemoglobin

The interaction of similar heterocyclic benzene sulfonamide compounds with hemoglobin has been studied using spectroscopy and molecular modeling techniques. This research, conducted by Naeeminejad et al. (2017), could provide insights into potential therapeutic applications involving hemoglobin and related biomolecules (Naeeminejad et al., 2017).

Characterization and Molecular Structure Analysis

Studies like that of Kaur et al. (2012) on Bosentan monohydrate, a compound structurally related to the chemical , focus on the molecular structure and characterization, providing valuable data for further scientific exploration and potential applications (Kaur et al., 2012).

Regioselectivity Control in Radical Cyclization

Research by Lu, Chen, and Li (2007) on the control of regioselectivity in sulfonamidyl radical cyclization, using compounds structurally similar to the one , provides insights into chemical synthesis processes, which are essential for designing targeted therapeutic agents (Lu, Chen, & Li, 2007).

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-15-8-9-16(21)19(15)13-4-6-14(7-5-13)25(23,24)18-12-17(22)10-2-1-3-11-17/h2,4-7,10,18,22H,1,3,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTSOHOLPCIOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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